Tadalafil, (6S,12AS)-, also known as (-)-TRANS-TADALAFIL, is a selective phosphodiesterase-5 inhibitor . It has a molecular formula of C22H19N3O4 and a molecular weight of 389.4 . It is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy .
The synthesis of (6S,12AS)-Tadalafil involves an enantioselective synthesis of 1-substituted tetrahydroisoquinolines from L–Dopa methyl ester through intramolecular aryl radical cyclization . The utility of this synthetic protocol is demonstrated in the synthesis of (6S, 12aS) Tadalafil (5 steps, 21%, 99% ee) .
The molecular structure of Tadalafil, (6S,12AS)- is characterized by a stereochemistry that is ABSOLUTE, with 2 defined stereocenters and 0 E/Z Centers .
Tadalafil is metabolized in the liver via CYP3A4 to inactive metabolites . It is excreted in the feces (~61%, predominantly as metabolites) and urine (~36%, predominantly as metabolites) .
ent-Tadalafil belongs to the class of compounds known as phosphodiesterase inhibitors. Specifically, it targets phosphodiesterase type 5, which plays a crucial role in regulating blood flow by hydrolyzing cyclic guanosine monophosphate. The inhibition of this enzyme leads to increased levels of cyclic guanosine monophosphate, resulting in vasodilation and improved blood flow .
The synthesis of ent-Tadalafil involves several intricate steps that ensure the incorporation of deuterium atoms into the final product. Key methods include:
The synthesis can be summarized in several stages:
The molecular structure of ent-Tadalafil is characterized by its complex arrangement of atoms, including:
The structure features a bicyclic system that includes a pyrazino-pyridoindole framework, which is essential for its biological activity. The presence of both aromatic rings and aliphatic chains contributes to its pharmacological properties.
ent-Tadalafil can participate in various chemical reactions typical for organic compounds:
These reactions are crucial for understanding the reactivity and potential metabolic pathways of ent-Tadalafil in biological systems.
The mechanism of action for ent-Tadalafil closely mirrors that of tadalafil itself. As a phosphodiesterase type 5 inhibitor, it works by:
This mechanism underlies its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .
The physical and chemical properties of ent-Tadalafil include:
ent-Tadalafil has numerous applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2